4-(4-Chloro-3-(trifluoromethyl)phenyl)benzaldehyde
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Overview
Description
4-(4-Chloro-3-(trifluoromethyl)phenyl)benzaldehyde is an organic compound that belongs to the class of benzaldehyde derivatives It is characterized by the presence of a chloro and trifluoromethyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-(trifluoromethyl)phenyl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with appropriate reagents under controlled conditions. For instance, the Suzuki–Miyaura coupling reaction is a widely used method for the preparation of such compounds. This reaction typically involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-(trifluoromethyl)phenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-(4-Chloro-3-(trifluoromethyl)phenyl)benzaldehyde has several applications in scientific research:
Biology: This compound is studied for its potential biological activities, including analgesic properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-(trifluoromethyl)phenyl)benzaldehyde involves its interaction with molecular targets and pathways. For instance, its analgesic effects are believed to be mediated through opioid-independent systems, affecting both peripheral and central pain pathways . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: This compound shares a similar structure but has an isocyanate group instead of an aldehyde group.
4-(Trifluoromethyl)phenol: This compound has a hydroxyl group instead of an aldehyde group.
Uniqueness
4-(4-Chloro-3-(trifluoromethyl)phenyl)benzaldehyde is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its trifluoromethyl group enhances its stability and lipophilicity, making it valuable in various research and industrial applications.
Properties
CAS No. |
893637-93-9 |
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Molecular Formula |
C14H8ClF3O |
Molecular Weight |
284.66 g/mol |
IUPAC Name |
4-[4-chloro-3-(trifluoromethyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C14H8ClF3O/c15-13-6-5-11(7-12(13)14(16,17)18)10-3-1-9(8-19)2-4-10/h1-8H |
InChI Key |
FZVSATUMZPHEQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
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